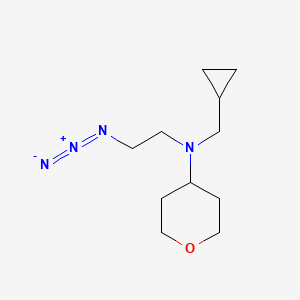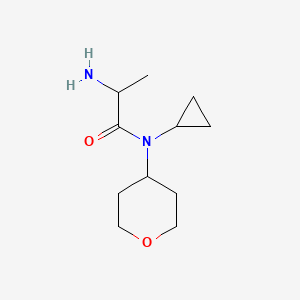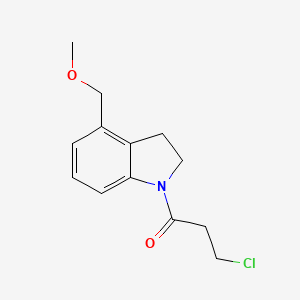
3-Chlor-1-(4-(Methoxymethyl)indolin-1-yl)propan-1-on
Übersicht
Beschreibung
3-Chloro-1-(4-(methoxymethyl)indolin-1-yl)propan-1-one, also known as CMMIPO, is a synthetic organic compound that has been studied for its various applications in scientific research. CMMIPO is an important synthetic intermediate used in the synthesis of many organic compounds and can be used as a starting material for the synthesis of pharmaceuticals and other biological products. CMMIPO has a wide range of applications due to its unique properties, such as its high solubility, low toxicity, and low volatility.
Wissenschaftliche Forschungsanwendungen
Neuroprotektive Wirkstoffe bei ischämischem Schlaganfall
Indolinderivate, wie z. B. „3-Chlor-1-(4-(Methoxymethyl)indolin-1-yl)propan-1-on“, wurden in der Entwicklung und Synthese multifunktionaler neuroprotektiver Wirkstoffe zur Behandlung des ischämischen Schlaganfalls eingesetzt . Diese Verbindungen haben signifikante schützende Wirkungen gegen H2O2-induzierten Zelltod von RAW 264.7-Zellen gezeigt . Einige Verbindungen haben das Zellüberleben bei Sauerstoff-Glukose-Deprivation/Reperfusion (OGD/R)-induzierten neuronalen Schäden signifikant erhöht .
Antioxidative Aktivität
Indolinderivate haben sich als signifikant antioxidativ erwiesen . Diese Eigenschaft macht sie in verschiedenen Anwendungen nützlich, bei denen oxidativer Stress eine Schlüsselrolle spielt, wie z. B. bei neurodegenerativen Erkrankungen und Alterung.
Entzündungshemmende Aktivität
Indolinderivate haben eine entzündungshemmende Aktivität gezeigt . Sie wurden in BV-2-Zellen als Senker der LPS-induzierten Sekretion von entzündungsfördernden Zytokinen, einschließlich TNF-α, IL-6 und NO, gefunden .
Antivirale Aktivität
Indolderivate, eine Klasse, zu der auch „this compound“ gehört, haben sich als antiviral erwiesen . Dies macht sie zu potenziellen Kandidaten für die Entwicklung neuer antiviraler Medikamente.
Antikrebsaktivität
Indolderivate haben sich auch als antikankeraktiv erwiesen . Dies deutet darauf hin, dass „this compound“ und ähnliche Verbindungen bei der Entwicklung neuer Antikrebsmedikamente eingesetzt werden könnten.
Antibakterielle Aktivität
Indolderivate haben sich als antibakteriell erwiesen . Dies deutet auf potenzielle Anwendungen bei der Entwicklung neuer antimikrobieller Wirkstoffe hin.
Eigenschaften
IUPAC Name |
3-chloro-1-[4-(methoxymethyl)-2,3-dihydroindol-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2/c1-17-9-10-3-2-4-12-11(10)6-8-15(12)13(16)5-7-14/h2-4H,5-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTUKWTWZNLSECU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C2CCN(C2=CC=C1)C(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




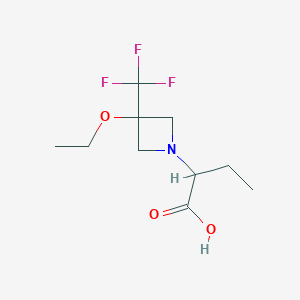
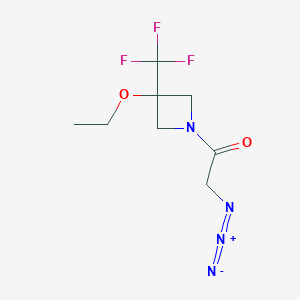
![(5-(2-Aminoethyl)-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methanol](/img/structure/B1490274.png)
![9-methoxy-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboximidamide](/img/structure/B1490276.png)

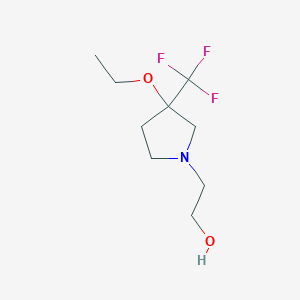
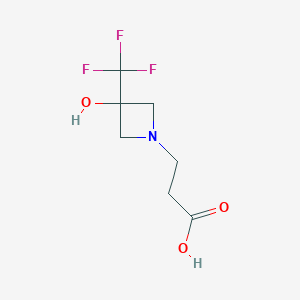


![3-(2-(hydroxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)propanoic acid](/img/structure/B1490286.png)

